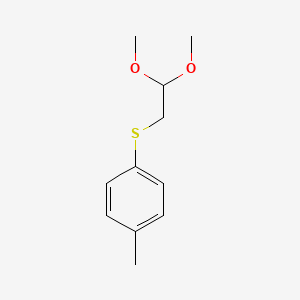

(2,2-Dimethoxyethyl)(p-tolyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O2S |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethylsulfanyl)-4-methylbenzene |

InChI |

InChI=1S/C11H16O2S/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |

InChI Key |

IWCUZRSJEBDZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(OC)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 Dimethoxyethyl P Tolyl Sulfane

Reactivity Profiles of the Acetal (B89532) Moiety in (2,2-Dimethoxyethyl)(p-tolyl)sulfane

The acetal group in this compound is a key functional group that dictates a significant portion of its chemical behavior. It can undergo hydrolysis to regenerate a carbonyl group, act as a masked acyl anion equivalent through umpolung reactivity, and be activated by electrophiles for various transformations.

Hydrolysis and Carbonyl Regeneration Dynamics

The acetal moiety functions as a protecting group for an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to regenerate the parent carbonyl compound, p-tolylthioacetaldehyde. This process is a fundamental transformation in synthetic chemistry, allowing for the unmasking of the aldehyde functionality at a desired stage of a synthetic sequence. The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the aldehyde.

The efficiency of this deprotection is influenced by factors such as the strength of the acid catalyst, temperature, and the solvent system employed. While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, the general principles of acetal hydrolysis are well-established.

Nucleophilic Reactivity as a Masked Acyl Anion Equivalent (Umpolung)

A significant aspect of the reactivity of the acetal moiety is its ability to function as a masked acyl anion equivalent, a concept known as "umpolung" or polarity inversion. uwindsor.caresearchgate.netresearchgate.net Normally, the carbonyl carbon of an aldehyde is electrophilic. However, by converting the aldehyde to the thioacetal, the proton on the carbon adjacent to the sulfur atom becomes acidic enough to be removed by a strong base, such as an organolithium reagent. This deprotonation generates a nucleophilic carbanion, effectively inverting the polarity of the original carbonyl carbon.

This acyl anion equivalent can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. This strategy is a powerful tool for the synthesis of complex molecules.

Electrophilic Activation and Transformations

The acetal group can also be activated by electrophiles, particularly Lewis acids. This activation can facilitate a range of transformations. For instance, in the presence of a Lewis acid, the acetal can be converted into a more reactive electrophilic species, which can then undergo reactions with various nucleophiles. While specific examples involving this compound are not extensively detailed, the general reactivity pattern of acetals with Lewis acids suggests potential for reactions such as glycosylation-type couplings or rearrangements.

Transformations Centered at the Sulfane Linkage of this compound

The sulfur atom in the sulfane linkage is another reactive center in the molecule, primarily susceptible to oxidation. This allows for the synthesis of the corresponding sulfoxides and sulfones, which are important classes of compounds in their own right. rsc.org

Stereoselective Oxidations to Sulfoxides

The oxidation of the sulfide (B99878) to a sulfoxide (B87167) introduces a stereocenter at the sulfur atom. acsgcipr.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions influencing the selectivity and yield. organic-chemistry.orgmdpi.com Common oxidants include hydrogen peroxide, peroxy acids (such as m-CPBA), and sodium periodate. organic-chemistry.org

For the synthesis of enantiomerically enriched or pure sulfoxides, asymmetric oxidation methods are employed. acsgcipr.org These methods often utilize chiral oxidizing agents or a combination of a stoichiometric oxidant with a chiral catalyst, such as a metal complex with a chiral ligand. scispace.com The development of such stereoselective methods is of significant interest due to the importance of chiral sulfoxides in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. acsgcipr.orgscispace.com

Table 1: Examples of Reagents for Sulfide to Sulfoxide Oxidation

| Oxidizing Agent | Catalyst/Conditions | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide | High yield of sulfoxide |

| Hydrogen Peroxide (H₂O₂) | Scandium(III) triflate (Sc(OTf)₃) | Monooxidation of alkyl-aryl sulfides |

| Sodium Hypochlorite (NaOCl) | Aqueous acetonitrile | Selective for sulfoxides |

| Periodic Acid (H₅IO₆) | Iron(III) chloride (FeCl₃) | Selective oxidation |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Standard conditions | Often leads to over-oxidation |

| Titanium(IV) isopropoxide / Chiral Ligand | Asymmetric conditions | Enantioselective oxidation |

This table presents a selection of common oxidizing systems and does not represent an exhaustive list.

Further Oxidation to Sulfones

The sulfoxide can be further oxidized to the corresponding sulfone. rsc.orgacsgcipr.orgmdpi.com This transformation typically requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent compared to the sulfide-to-sulfoxide oxidation. organic-chemistry.org Reagents such as potassium permanganate (B83412), excess hydrogen peroxide with a catalyst, or Oxone® are commonly used for this purpose. organic-chemistry.org

The resulting sulfone, (2,2-dimethoxyethyl)(p-tolyl)sulfone, is a stable compound with different electronic and steric properties compared to the parent sulfide and sulfoxide. The sulfonyl group is a strong electron-withdrawing group and can influence the reactivity of adjacent parts of the molecule.

Table 2: Reagents for the Oxidation of Sulfides to Sulfones

| Oxidizing Agent | Catalyst/Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Niobium carbide | Efficiently affords sulfones |

| Hydrogen Peroxide (H₂O₂) | Silica-based tungstate | Good to excellent yields |

| Selectfluor | Ambient temperature | Practical and efficient |

| Urea-hydrogen peroxide | Solid state | Inexpensive and easy to handle |

| Oxygen (O₂)/Air | Controlled temperature | Chemoselective |

This table provides examples of reagents and conditions for the oxidation of sulfides to sulfones. The choice of reagent depends on the substrate and desired outcome.

Reductive Cleavage Pathways

The reductive cleavage of this compound can be anticipated to proceed through pathways characteristic of thioacetals and aryl alkyl sulfides. A primary method for such transformations involves desulfurization, which can effectively cleave the carbon-sulfur bonds.

One of the most common reagents for the desulfurization of thioacetals and thioethers is Raney nickel . chem-station.commasterorganicchemistry.com This method, often referred to as the Mozingo reduction when applied to thioacetals, results in the complete removal of the sulfur atom and its replacement with hydrogen atoms. wikipedia.org The reaction proceeds via hydrogenolysis of the C-S bonds. msu.edu For this compound, treatment with Raney Nickel would be expected to cleave both the C(sp³)-S and C(sp²)-S bonds, leading to the formation of 1,1-dimethoxyethane (B165179) and toluene.

The general transformation can be represented as follows: (p-tolyl)-S-CH₂(CH(OCH₃)₂) + H₂/Raney Ni → p-CH₃C₆H₅ + CH₃CH(OCH₃)₂ + NiS

Alternative reductive desulfurization methods that could potentially be applied include the use of molybdenum hexacarbonyl, which is known to remove sulfhydryl groups from various thiols and disulfides and could be adapted for thioethers. organic-chemistry.org

Table 1: Expected Products of Reductive Cleavage of this compound

| Reagent System | Expected Organic Products | Byproducts |

|---|---|---|

| Raney Nickel (H₂) | Toluene, 1,1-Dimethoxyethane | Nickel Sulfide (NiS) |

Metal-Catalyzed Transformations Involving the Sulfur Atom

The sulfur atom in this compound and its adjacent C-S bonds are potential sites for various metal-catalyzed transformations, particularly cross-coupling reactions. Transition metals like palladium and nickel are well-known to catalyze the formation of new bonds at the expense of C-S bonds. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation, and methodologies have been developed for the activation of C-S bonds in aryl sulfides. nih.govorganic-chemistry.org For instance, in the presence of a suitable palladium catalyst and a phosphine (B1218219) ligand, the aryl C(sp²)-S bond of this compound could be cleaved and coupled with various partners such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination). nih.gov A general scheme for a Suzuki-type coupling would be:

(p-tolyl)-S-R + Ar'B(OH)₂ + Pd catalyst → p-tolyl-Ar' + RS-B(OH)₂ (where R = -CH₂(CH(OCH₃)₂))

Nickel-catalyzed cross-coupling reactions offer a more cost-effective alternative to palladium and are also highly effective for C-S bond activation. researchgate.netacs.orgacs.orgrsc.org Nickel catalysts, often in the presence of a reductant like zinc powder, can facilitate the coupling of aryl sulfides with aryl halides or other electrophiles. orgsyn.orgorganic-chemistry.org The mechanism typically involves the oxidative addition of the C-S bond to a Ni(0) species, followed by a sequence of steps leading to the final coupled product. acs.org For example, the reaction with an aryl bromide could proceed as follows:

(p-tolyl)-S-R + Ar'Br + Ni catalyst/reductant → p-tolyl-Ar' + R-S-Br

The reactivity in these transformations is often dependent on the specific catalyst system, including the choice of metal, ligand, and any additives. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Catalyst System | Coupling Partner | Expected Product Type |

|---|---|---|

| Palladium/Phosphine Ligand | Arylboronic Acid | Biaryl |

| Nickel/Reductant | Aryl Halide | Biaryl |

| Palladium/Phosphine Ligand | Amine | Arylamine |

Reactivity of the p-Tolyl Aromatic Ring System

Electrophilic Aromatic Substitution Patterns

The p-tolyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the alkylthio group (-S-CH₂(CH(OCH₃)₂)).

Both the methyl group and the alkylthio group are classified as ortho, para-directing and activating groups. organicchemistrytutor.comlibretexts.orgyoutube.com The methyl group is weakly activating through an inductive effect and hyperconjugation. The sulfur atom of the alkylthio group has lone pairs of electrons that can be donated to the aromatic ring through resonance, which strongly stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org This resonance stabilization outweighs the electron-withdrawing inductive effect of the sulfur atom.

Given that the para position is already occupied by the methyl group, incoming electrophiles will be directed to the positions ortho to the alkylthio group (positions 2 and 6) and the position ortho to the methyl group (and meta to the thioether, position 3 and 5). Due to the stronger activating and directing effect of the sulfur atom via resonance, substitution is most likely to occur at the positions ortho to the alkylthio group.

Some common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield bromo- or chloro-substituted derivatives, primarily at the 2- and 6-positions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the aromatic ring, again, preferentially at the positions ortho to the sulfur.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ would introduce an acyl group. Steric hindrance might favor substitution at the less hindered ortho position if the electrophile is bulky.

Functionalization at the Aromatic Methyl Group

The methyl group of the p-tolyl moiety can also be a site for functionalization, typically through free-radical or oxidation reactions.

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), the benzylic hydrogens of the methyl group can be substituted with a halogen atom. This would lead to the formation of (2,2-Dimethoxyethyl)(p-(bromomethyl)phenyl)sulfane.

Oxidation: The methyl group can be oxidized to other functional groups. The specific product depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) could potentially oxidize the methyl group to a carboxylic acid, although the sulfide group is also susceptible to oxidation under these conditions. More selective oxidation methods might be required to target the methyl group specifically. Oxidation of the sulfur atom to a sulfoxide or sulfone is a common competing reaction. rsc.orgnih.govyoutube.com

Table 3: Predicted Products of Aromatic Ring and Methyl Group Functionalization

| Reaction Type | Reagent(s) | Major Product(s) |

|---|---|---|

| Bromination (SEAr) | Br₂ / FeBr₃ | 2-Bromo-4-methyl-1-((2,2-dimethoxyethyl)thio)benzene |

| Nitration (SEAr) | HNO₃ / H₂SO₄ | 2-Nitro-4-methyl-1-((2,2-dimethoxyethyl)thio)benzene |

| Radical Bromination | NBS / Initiator | 1-(Bromomethyl)-4-((2,2-dimethoxyethyl)thio)benzene |

| Oxidation | Selective Oxidant | 4-((2,2-Dimethoxyethyl)thio)benzoic acid or corresponding aldehyde/alcohol |

Intramolecular Cyclization and Rearrangement Phenomena of this compound Derivatives

Formation of Sulfur- and Oxygen-Containing Heterocycles

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These transformations often involve the generation of a reactive intermediate that can be trapped by a nucleophile within the same molecule.

One potential pathway involves the Pummerer rearrangement . wikipedia.orgtcichemicals.comchem-station.comtcichemicals.com If the sulfur atom is first oxidized to a sulfoxide, treatment with an activating agent like acetic anhydride can generate a thionium (B1214772) ion intermediate. tcichemicals.com While the typical Pummerer product is an α-acyloxy thioether, under certain conditions, this electrophilic intermediate can be trapped by a suitable intramolecular nucleophile. For instance, if a nucleophilic group were introduced onto the aromatic ring, it could potentially attack the electrophilic carbon of the thionium ion, leading to a cyclized product.

Another important cyclization pathway for aryl thioacetals is the formation of benzothiophenes . chemicalbook.comrsc.orgnih.govorganic-chemistry.org This typically requires acid-catalyzed cyclization where the acetal is first hydrolyzed to an aldehyde. The aldehyde can then undergo an intramolecular electrophilic substitution reaction with the electron-rich p-tolyl ring, followed by dehydration to form the benzothiophene (B83047) ring system. The presence of the activating methyl and thioether groups on the aromatic ring would facilitate this cyclization. The general transformation can be envisioned as follows:

Hydrolysis of the acetal: (p-tolyl)-S-CH₂(CH(OCH₃)₂) + H₃O⁺ → (p-tolyl)-S-CH₂CHO + 2CH₃OH

Intramolecular cyclization and aromatization: The resulting aldehyde undergoes cyclization onto the aromatic ring, followed by elimination to form a substituted benzothiophene.

Visible-light-promoted cyclization of related disulfide and alkyne systems to form benzothiophenes also suggests the feasibility of forming such heterocyclic structures from appropriately functionalized precursors. rsc.org Furthermore, acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines has been shown to produce thiadiazine 1-oxides, highlighting the utility of intramolecular cyclization strategies for sulfur-containing heterocycles. nih.gov

Table 4: Potential Heterocyclic Products from Derivatives

| Reaction Type | Key Intermediate | Resulting Heterocycle |

|---|---|---|

| Pummerer Rearrangement (of sulfoxide) | Thionium ion | Fused sulfur-containing heterocycle (substrate dependent) |

| Acid-catalyzed Cyclization | Aldehyde | Substituted Benzothiophene |

Fragmentations and Elimination Reactions

Specific experimental studies detailing the fragmentation and elimination pathways of this compound are not available in the current chemical literature. However, predictions regarding its behavior can be made based on the known reactivity of related acetal and thioacetal compounds.

Fragmentation: In mass spectrometry, acetals are known to undergo characteristic fragmentation patterns. psu.edu A primary fragmentation route for this compound under electron impact would likely involve the cleavage of the carbon-sulfur bond or the carbon-oxygen bonds. Alpha-cleavage initiated by the sulfur atom is a common pathway for organosulfur compounds, which could lead to the formation of a stabilized p-tolylthio radical or cation. britannica.com Another probable fragmentation would be the loss of a methoxy group (-OCH₃) from the acetal moiety to form a resonance-stabilized oxonium ion.

Elimination Reactions: β-Elimination is a fundamental reaction type in organic chemistry. libretexts.org For this compound, an elimination reaction would typically require a base to remove a proton from the carbon adjacent to the sulfur atom, leading to the formation of a double bond and the expulsion of a leaving group. However, the structure of this compound does not lend itself readily to standard β-elimination pathways without prior modification. Under strong basic conditions, deprotonation of the carbon alpha to the sulfur could occur, but this typically leads to substitution reactions rather than elimination for this class of compound. wikipedia.orgyoutube.com Thermal or acid-catalyzed elimination reactions could potentially lead to the formation of p-tolyl vinyl sulfide and methanol, although such reactivity has not been specifically documented for this compound.

Advanced Mechanistic Studies on Reactions of this compound

Advanced mechanistic studies, including the identification of reactive intermediates, kinetic analysis, and stereochemical control, have not been published for this compound. The following subsections describe the types of investigations that would be necessary to elucidate these aspects of its reactivity, drawing parallels from studies on analogous organosulfur compounds.

No specific reactive intermediates have been identified or characterized for reactions involving this compound in the scientific literature. rsc.org

In the context of general thioacetal chemistry, acid-catalyzed hydrolysis is a key reaction. rsc.orgacs.org The mechanism of this reaction is expected to proceed through protonation of one of the methoxy groups, followed by the loss of methanol to generate a resonance-stabilized oxocarbenium ion. The sulfur atom would play a significant role in stabilizing this intermediate through resonance.

Alternatively, reactions involving the sulfur atom could generate sulfur-centered reactive intermediates. nih.govcdnsciencepub.com For example, oxidation of the sulfide could lead to a sulfoxide, which could then participate in further reactions. britannica.com Radical reactions initiated by photolysis or radical initiators could lead to the formation of thiyl radicals (p-tolyl-S•), which are key intermediates in many organosulfur transformations. nih.govcdnsciencepub.com Thiocarbonyl ylides are another class of sulfur-centered reactive intermediates, though they are typically formed from different precursors. researchgate.net

Table 1: Potential Reactive Intermediates in Reactions of this compound This table is hypothetical and based on general principles of organosulfur chemistry, as no specific studies on this compound were found.

| Intermediate Type | Proposed Structure | Generating Reaction |

|---|---|---|

| Oxocarbenium Ion | p-Tolyl-S-CH₂-CH⁺-OCH₃ |

Acid-catalyzed hydrolysis |

| Sulfonium (B1226848) Ion | p-Tolyl-S⁺(R)-CH₂(CH(OCH₃)₂) |

Alkylation at sulfur |

| Thiyl Radical | p-Tolyl-S• |

Homolytic cleavage |

A kinetic analysis of reaction rates and orders for this compound has not been reported.

To perform such an analysis, one would typically study a reaction like its acid-catalyzed hydrolysis. The rate of the reaction would be measured while varying the concentrations of the substrate and the acid catalyst. This would allow for the determination of the reaction order with respect to each component. For many acetal and thioacetal hydrolyses, the reactions are found to be first-order in both the substrate and the acid catalyst, indicating an A1 or A-SE2 mechanism. rsc.orgrsc.org The rate constant (k) could be determined from the slope of a plot of the natural logarithm of the substrate concentration versus time.

Table 2: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis This table presents a hypothetical experimental design for kinetic analysis, as no actual data exists in the literature.

| Experiment | Initial [Substrate] (M) | Initial [H⁺] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

| 3 | 0.1 | 0.2 | Data Not Available |

There are no studies in the literature concerning the stereochemical control mechanisms in reactions of this compound. researchgate.net

The sulfur atom in this compound is not a stereocenter. However, if the sulfur were to be oxidized (e.g., to a sulfoxide), it would become a chiral center. Reactions at this chiral sulfur center, or on adjacent atoms, could then proceed with stereochemical control. Studies on other chiral sulfur compounds have shown that reactions can proceed with either inversion or retention of configuration at the sulfur atom, depending on the mechanism. acs.orgacs.orgnih.gov For example, nucleophilic substitution at a chiral sulfonium salt often occurs with inversion of configuration. nih.gov Understanding the stereochemical outcome of such reactions is crucial in asymmetric synthesis and in understanding biological processes involving chiral sulfur compounds. rsc.org

Applications of 2,2 Dimethoxyethyl P Tolyl Sulfane in Advanced Organic Synthesis

Versatile Synthon for C-C Bond Formation

The utility of (2,2-Dimethoxyethyl)(p-tolyl)sulfane as a versatile synthon is primarily derived from the acidity of the α-proton to the sulfur atom. Deprotonation with a strong base, such as n-butyllithium, generates a stabilized carbanion that can participate in a variety of nucleophilic addition and substitution reactions. This reactivity forms the basis for its application in the synthesis of a diverse array of organic molecules.

This compound serves as an effective masked acetaldehyde (B116499) equivalent. The corresponding lithiated species reacts readily with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. Subsequent hydrolysis of the dimethoxyacetal group under mild acidic conditions unmasks the aldehyde functionality, providing a straightforward route to α-substituted acetaldehydes and more complex aldehyde structures.

Furthermore, the initial adducts from the reaction with carbonyl compounds can be oxidized to afford ketones. This two-step process, involving nucleophilic addition followed by oxidation, significantly broadens the scope of accessible ketone structures.

Table 1: Synthesis of Aldehydes and Ketones using this compound

| Electrophile | Intermediate Product | Final Product |

|---|---|---|

| Alkyl Halide (R-X) | 2-alkyl-1,1-dimethoxy-2-(p-tolylthio)ethane | α-Alkyl Aldehyde |

| Epoxide | 4-hydroxy-1,1-dimethoxy-2-(p-tolylthio)alkane | γ-Hydroxy Aldehyde |

| Aldehyde (R'CHO) | 1-alkyl-2,2-dimethoxy-1-(p-tolylthio)ethanol | α-Hydroxy Ketone (after oxidation) |

This table illustrates the general reaction pathways and the types of products that can be synthesized.

The iterative application of the lithiation-alkylation sequence allows for the construction of elaborate and polyfunctionalized aliphatic chains. By choosing electrophiles bearing additional functional groups, complex carbon skeletons can be assembled in a stepwise and controlled manner. For instance, reaction with protected haloalcohols or haloesters enables the introduction of hydroxyl or ester functionalities, respectively. The p-tolylthio group can be retained throughout these steps and can be either removed reductively or oxidized to a sulfone to introduce further chemical handles for subsequent transformations.

In addition to its use as an acetaldehyde equivalent, the lithiated form of this compound can act as a d2-reagent (an acyl anion equivalent) in annulation reactions. Its reaction with α,β-unsaturated carbonyl compounds can proceed via a Michael addition, followed by an intramolecular aldol (B89426) condensation after deprotection of the acetal (B89532). This strategy provides a powerful method for the construction of cyclic and polycyclic systems, which are common motifs in natural products and pharmaceutically active compounds.

Contribution to Stereoselective Synthesis

The development of stereoselective synthetic methodologies is a cornerstone of modern organic chemistry. This compound and its derivatives have shown potential in controlling the stereochemical outcome of reactions, both through the use of chiral variants and by influencing the diastereoselectivity of multi-component reactions.

Asymmetric induction can be achieved by introducing a chiral element into the this compound framework. wikipedia.orgrsc.org A common strategy involves the oxidation of the sulfide (B99878) to a chiral sulfoxide (B87167). The resulting chiral (2,2-Dimethoxyethyl)(p-tolyl)sulfoxide can then be used to direct the stereochemistry of subsequent reactions. The stereocenter at the sulfur atom influences the facial selectivity of the approach of electrophiles to the corresponding carbanion, leading to the preferential formation of one enantiomer of the product. rsc.org This approach has been successfully employed in the asymmetric synthesis of a variety of chiral molecules. wikipedia.org

Table 2: Enantioselective Synthesis using a Chiral Sulfoxide Derivative

| Reaction Type | Chiral Reagent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Alkylation | (R)-(2,2-Dimethoxyethyl)(p-tolyl)sulfoxide | Chiral α-alkyl aldehyde | High |

This table provides a conceptual overview of how a chiral derivative can be used to achieve asymmetric induction.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient processes for building molecular complexity. nih.govnih.gov The stereochemical outcome of these reactions can often be controlled by the judicious choice of substrates and catalysts. mdpi.com While specific examples involving this compound in diastereoselective MCRs are not extensively documented, its potential as a component in such reactions is significant. For instance, in a Passerini or Ugi-type reaction, the steric and electronic properties of this reagent could influence the diastereoselectivity of the product formation, particularly when one of the other components is chiral. figshare.com The ability to construct multiple stereocenters in a single, convergent step is a highly desirable feature in modern synthetic chemistry. nih.gov

Precursor for the Synthesis of Diverse Heterocyclic and Carbocyclic Scaffolds

There is currently a lack of documented evidence in peer-reviewed literature detailing the direct use of this compound as a precursor for the synthesis of a diverse range of heterocyclic and carbocyclic scaffolds. Synthetic strategies for such scaffolds typically involve more reactive intermediates, and the direct conversion of this sulfane into cyclic structures has not been a prominent subject of investigation.

Development of Novel Synthetic Methodologies Employing this compound

Consistent with the findings for its use as a scaffold precursor, the development of novel synthetic methodologies centered around this compound is not extensively covered in the available chemical literature.

No specific one-pot or cascade reactions have been identified that utilize this compound as a key substrate to build molecular complexity. Research in this area tends to focus on its oxidized counterpart, the sulfone, which is more amenable to the reaction conditions often employed in these elegant and efficient synthetic sequences.

Similarly, there is a significant gap in the literature regarding the application of this compound in either organocatalytic or metal-catalyzed transformations. The reactivity of the sulfide moiety in this specific molecule has not been exploited in the development of new catalytic processes for carbon-carbon or carbon-heteroatom bond formation.

Computational and Theoretical Investigations of 2,2 Dimethoxyethyl P Tolyl Sulfane

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within (2,2-Dimethoxyethyl)(p-tolyl)sulfane. Methods like Density Functional Theory (DFT) are commonly employed to determine its electronic properties. chemrxiv.orgmaterialsciencejournal.org

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich sulfur atom and the p-tolyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the C-S bond, suggesting where nucleophilic attack might occur. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

Table 1: Calculated Electronic Properties of this compound Note: These values are representative examples based on DFT calculations for analogous aryl sulfide (B99878) and thioacetal structures.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Mulliken Atomic Charge on Sulfur | -0.15 e | Highlights the nucleophilic character of the sulfur atom |

| Dipole Moment | 1.8 D | Indicates overall molecular polarity |

Conformational Analysis and Energy Landscapes of this compound

Due to several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. researchgate.netnih.gov This is typically achieved by systematically rotating the key dihedral angles—such as the Ar-S bond, the S-CH2 bond, and the CH2-CH bond—and calculating the potential energy at each point. nih.gov

The resulting data are used to construct a conformational energy landscape, a plot that maps the potential energy as a function of the dihedral angles. researchgate.netchemrxiv.org The minima on this landscape correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between them. nih.gov

For this compound, the lowest energy conformers are determined by a balance of steric hindrance between the bulky p-tolyl and dimethoxyethyl groups and favorable electronic interactions, such as hyperconjugation. nih.govnih.gov The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Table 2: Relative Energies of Key Conformers of this compound Note: The energies are hypothetical, illustrating a typical energy landscape where conformers are separated by low energy barriers.

| Conformer | Description (Key Dihedral Angles) | Relative Energy (kJ/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A | Anti-periplanar (Ar-S-C-C) | 0.0 (Global Minimum) | ~75% |

| B | Gauche (Ar-S-C-C) | 4.5 | ~15% |

| C | Syn-periplanar (Ar-S-C-C) | 12.0 | ~1% |

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is a powerful method for investigating the mechanisms of chemical reactions involving thioacetals. chemrxiv.orgmdpi.com A common reaction for this class of compounds is hydrolysis back to a carbonyl compound, which typically proceeds under acidic conditions. wikipedia.orgtcichemicals.com

Computational studies can map the entire reaction pathway for such a transformation. The process begins with the protonation of one of the sulfur or oxygen atoms, followed by the cleavage of a C-S or C-O bond to form a stabilized carbocation intermediate. Subsequent attack by a water molecule and final deprotonation steps lead to the products.

Transition State Modeling and Reaction Barrier Calculations

A critical aspect of studying reaction pathways is the identification and characterization of transition state (TS) structures. nih.gov A transition state is an unstable, high-energy configuration that represents the maximum energy point along the minimum energy path between a reactant and a product. Computationally, a TS is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Once a TS structure is located, its energy is used to calculate the activation energy (or reaction barrier, ΔG‡). This barrier is the difference in free energy between the transition state and the reactants. The height of this barrier is a key determinant of the reaction rate; a lower barrier corresponds to a faster reaction, as described by transition state theory. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located TS correctly connects the desired reactant and product. mdpi.com

Table 3: Calculated Activation Barriers for a Hypothetical Hydrolysis Reaction Note: These values are illustrative of a multi-step reaction mechanism investigated via DFT.

| Reaction Step | Transition State | Calculated Free Energy Barrier (ΔG‡, kJ/mol) | Significance |

|---|---|---|---|

| Initial Protonation | TS1 | 25 | Fast, reversible step |

| C-S Bond Cleavage | TS2 | 95 | Rate-determining step |

| Nucleophilic Attack by Water | TS3 | 40 | Fast subsequent step |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models not only explain observed reactivity but can also predict it. The electronic structure analysis (Section 5.1) is fundamental to this predictive power. Reactivity indices derived from DFT, such as Fukui functions or dual descriptors, can quantitatively predict the most likely sites for electrophilic and nucleophilic attack, thus determining the regioselectivity of a reaction. mdpi.com For example, these indices can confirm whether an incoming electrophile will preferentially attack the sulfur atom or a specific position on the aromatic ring.

Furthermore, by comparing the calculated activation barriers for different possible reaction pathways, the major product can be predicted. nih.gov If a reaction can lead to multiple isomers (regio- or stereoisomers), the pathway with the lowest energy barrier will be the most kinetically favorable and will yield the dominant product. For reactions involving the formation of new stereocenters, DFT can be used to model the transition states leading to different stereoisomers (e.g., R vs. S). The energy difference between these diastereomeric transition states allows for the prediction of the stereoselectivity of the reaction. nih.gov This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.

Analytical Techniques in the Academic Research of 2,2 Dimethoxyethyl P Tolyl Sulfane

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopy provides detailed molecular-level information, enabling researchers to confirm the structure of synthesized compounds and observe the transformation of functional groups during a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like (2,2-Dimethoxyethyl)(p-tolyl)sulfane. nih.gov Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (around 7.0-7.4 ppm). rsc.org The single proton on the carbon adjacent to the sulfur and two oxygen atoms (the methine proton of the acetal (B89532) group) would likely resonate at a characteristic chemical shift. The six protons of the two equivalent methoxy (B1213986) groups would appear as a sharp singlet, while the methyl protons on the tolyl group would also produce a singlet. lookchem.com

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. ias.ac.in The aromatic carbons, the carbons of the methoxy groups, the methylene (B1212753) and methine carbons of the dimethoxyethyl chain, and the methyl carbon of the p-tolyl group would all have characteristic chemical shifts. lookchem.comias.ac.in

NMR is also a powerful, non-invasive tool for real-time reaction monitoring. nih.govnih.govrsc.org By acquiring spectra at regular intervals, researchers can track the disappearance of reactant signals and the concurrent emergence of product signals. nih.govjhu.edu This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Group | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| p-Tolyl | Aromatic C-H | 7.0 - 7.4 |

| p-Tolyl | -CH₃ | ~2.3 |

| Dimethoxyethyl | S-CH₂- | ~2.8 - 3.2 |

| Dimethoxyethyl | -CH(OCH₃)₂ | ~4.5 - 5.0 |

| Dimethoxyethyl | -OCH₃ | ~3.3 - 3.4 |

| p-Tolyl | Aromatic C (quaternary) | 135 - 140 |

| p-Tolyl | Aromatic C-H | 128 - 135 |

| p-Tolyl | -CH₃ | ~21 |

| Dimethoxyethyl | S-CH₂- | ~35 - 40 |

| Dimethoxyethyl | -CH(OCH₃)₂ | ~100 - 105 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. psu.edu Upon ionization in the mass spectrometer, a molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. chemguide.co.uk For the diethyl analog, (2,2-diethoxyethyl)(p-tolyl)sulfane, the molecular weight is 240.36 g/mol . nih.gov

The fragmentation of the molecular ion provides a unique fingerprint that aids in structural elucidation. chemguide.co.uklibretexts.orglibretexts.org In electron ionization (EI) mass spectrometry, the molecular ion of an acetal is often unstable and may not be observed in high abundance. psu.edu Common fragmentation pathways for thioacetals and ethers include α-cleavage, where the bond adjacent to the heteroatom breaks. miamioh.edu For this compound, this could involve cleavage of the C-S bond or bonds within the dimethoxyethyl group. Characteristic fragments would include the p-tolylthio cation or ions resulting from the loss of methoxy groups. miamioh.edu

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Structure | Description | Predicted m/z |

|---|---|---|

| [C₁₁H₁₆O₂S]⁺ | Molecular Ion (M⁺) | 212 |

| [C₉H₁₁S]⁺ | Loss of -CH(OCH₃)₂ | 151 |

| [C₇H₇S]⁺ | p-Tolylthio cation | 123 |

| [CH(OCH₃)₂]⁺ | Dimethoxyethyl cation | 75 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. rsc.org For this compound, the IR spectrum would display characteristic absorption bands. libretexts.orgvscht.cz

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ (from the methyl and dimethoxyethyl groups). libretexts.org

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region are characteristic of the p-tolyl ring. vscht.cz

C-O stretching (acetal): Strong bands are expected in the 1200-1000 cm⁻¹ region, characteristic of the C-O single bonds in the acetal group. libretexts.org

C-S stretching: This bond gives rise to a weak absorption in the 800-600 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information and can be particularly useful for identifying the C-S bond, which is often weak in the IR spectrum. rsc.org Together, these techniques confirm the presence of the key structural components of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Alkyl Groups | C-H stretch | 2980 - 2850 |

| Acetal | C-O stretch | 1200 - 1000 (strong) |

Chromatographic Methods for Separation and Purity Determination in Synthetic Studies

Chromatography is a fundamental technique for separating the components of a mixture, making it essential for monitoring reaction progress and purifying the final product. nih.govbioanalysis-zone.com

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools for monitoring the progress of a chemical synthesis. rsc.org These methods separate the components of a reaction mixture—reactants, intermediates, products, and byproducts—allowing for their quantification over time.

For a volatile and thermally stable compound like this compound, GC coupled with a mass spectrometer (GC-MS) can be an effective technique. nih.govnih.gov Samples taken from the reaction mixture at different times are injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram shows peaks corresponding to each component, and the area of each peak is proportional to its concentration.

HPLC is suitable for less volatile or thermally sensitive compounds. rsc.org The separation is based on the differential partitioning of the components between a liquid mobile phase and a solid stationary phase. By analyzing aliquots of the reaction mixture, researchers can create a concentration-versus-time profile for each species, which is crucial for understanding reaction kinetics and optimizing yield. researchgate.net

Once a reaction is complete, the desired product, this compound, must be isolated from the crude reaction mixture. Preparative column chromatography is the most common method for this purpose on a laboratory scale. researchgate.netprinceton.edu

The principle is similar to HPLC but on a much larger scale. nih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent or a mixture of solvents (the mobile phase), such as a gradient of hexane (B92381) and ethyl acetate, is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. nih.gov Fractions are collected as the solvent elutes from the column, and those containing the pure product are combined. The purity of the isolated compound is then re-assessed using analytical techniques like TLC, GC, HPLC, and NMR. princeton.edursc.org

X-ray Crystallography for Definitive Molecular Structure Elucidation

There is no publicly available X-ray crystallographic data for this compound. Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional coordinates of atoms within a crystalline solid, offering unambiguous determination of bond lengths, bond angles, and stereochemistry. However, for this specific sulfane derivative, no studies detailing its crystallization and subsequent structural analysis by X-ray crystallography have been reported. Consequently, definitive experimental data on its solid-state molecular structure remains uncharacterized.

Advanced In-Situ and Real-Time Spectroscopic Monitoring of this compound Transformations

Similarly, the scientific literature lacks studies on the application of advanced in-situ and real-time spectroscopic monitoring of chemical transformations involving this compound. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the kinetics and mechanisms of chemical reactions by observing changes in reactant, intermediate, and product concentrations in real-time. The absence of such research for this compound means that its reactive behavior and the transient species it may form during chemical processes have not been experimentally monitored or characterized using these advanced methods.

Future Perspectives and Directions for Research on 2,2 Dimethoxyethyl P Tolyl Sulfane

Exploration of New Synthetic Pathways and Reagents for (2,2-Dimethoxyethyl)(p-tolyl)sulfane Derivatives

The development of novel and efficient synthetic routes to this compound and its derivatives is a primary area for future research. Current synthetic strategies for similar aryl thioacetals often rely on the reaction of a thiol with a haloacetal or the Lewis acid-catalyzed reaction of a carbonyl compound with a thiol. organic-chemistry.org Future work could focus on expanding the synthetic toolkit for this class of compounds.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. nih.gov Methodologies that allow for the direct C-S bond formation between p-toluenethiol and a suitable 2,2-dimethoxyethyl synthon under mild conditions would be highly valuable. For instance, the development of palladium, nickel, or copper-catalyzed couplings could offer improved functional group tolerance and substrate scope.

Furthermore, the synthesis of derivatives of this compound could be achieved by modifying either the aromatic ring or the acetal (B89532) moiety. Research into late-stage functionalization of the p-tolyl group via C-H activation could provide access to a wide array of substituted analogues without the need for de novo synthesis. Similarly, the development of methods to introduce different alkoxy or aryloxy groups in place of the methoxy (B1213986) groups on the acetal could fine-tune the electronic and steric properties of the molecule.

Future research in this area could be summarized by the following objectives:

| Research Objective | Potential Methodologies | Expected Outcomes |

|---|---|---|

| Novel C-S Bond Formation | Transition-metal (Pd, Ni, Cu) catalyzed cross-coupling reactions. | Higher yields, milder reaction conditions, and broader substrate scope for the synthesis of this compound. |

| Derivative Synthesis via C-H Functionalization | Directed or non-directed C-H activation of the p-tolyl ring. | Access to a library of functionalized derivatives with tailored electronic and steric properties. |

| Modification of the Acetal Moiety | Transacetalization reactions with various alcohols or diols. | Generation of derivatives with altered solubility, stability, and reactivity of the acetal group. |

| Exploration of New Reagents | Use of hypervalent iodine reagents or photoredox catalysis for C-S bond formation. | Development of metal-free and environmentally benign synthetic routes. |

Development of Sustainable and Environmentally Benign Methodologies

A significant trend in modern chemical synthesis is the development of sustainable and environmentally friendly processes. Future research on the synthesis of this compound and its derivatives should align with these principles. This includes the use of greener solvents, catalytic methods over stoichiometric reagents, and processes that minimize waste generation.

One area of focus could be the development of solvent-free or aqueous synthetic methods. For example, the use of phase-transfer catalysis could enable the reaction of p-toluenethiol with a suitable electrophile in a biphasic system, reducing the need for volatile organic solvents. Additionally, mechanochemical methods, where reactions are induced by mechanical force in the absence of a solvent, could be explored.

Key research directions for sustainable synthesis include:

Green Solvents: Investigating the use of water, supercritical CO2, or bio-based solvents for the synthesis of this compound.

Catalysis: Developing highly efficient and recyclable heterogeneous catalysts or metal-free organocatalytic systems for C-S bond formation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Exploring the use of microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption.

Integration of this compound Chemistry into Automated and Flow Synthesis Systems

The integration of chemical synthesis into automated and flow systems offers numerous advantages, including improved reproducibility, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. researchgate.netresearchgate.net Future research should aim to adapt the synthesis of this compound and its derivatives to these modern platforms.

Flow chemistry, in particular, is well-suited for many of the reactions involved in the synthesis of organosulfur compounds. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. Furthermore, the use of packed-bed reactors containing immobilized reagents or catalysts can streamline the synthetic process and facilitate product purification.

An automated synthesis platform could be developed to explore the reaction space for the synthesis of this compound derivatives systematically. By varying starting materials, catalysts, and reaction conditions in a high-throughput manner, it would be possible to quickly identify optimal synthetic protocols and generate a library of compounds for further investigation.

The following table outlines potential research avenues in this area:

| Research Area | Key Technologies | Potential Benefits |

|---|---|---|

| Flow Synthesis | Microreactors, packed-bed reactors, continuous stirred-tank reactors (CSTRs). | Improved reaction control, enhanced safety for handling reactive intermediates, and facile scalability. |

| Automated Reaction Optimization | High-throughput screening platforms, design of experiments (DoE) software. | Rapid identification of optimal reaction conditions and accelerated discovery of new synthetic methodologies. |

| In-line Analysis | Integration of analytical techniques such as NMR, IR, and mass spectrometry into flow systems. | Real-time reaction monitoring and optimization, leading to improved process understanding and control. |

Design of Novel Functional Materials Incorporating (p-tolyl)sulfane or Acetal Moieties

The unique combination of a polarizable sulfur atom and a hydrolytically labile acetal group makes this compound an attractive building block for the design of novel functional materials. nih.gov Future research could focus on incorporating this or similar structures into polymers, metal-organic frameworks (MOFs), and other advanced materials.

The p-tolylsulfane moiety can impart interesting electronic and optical properties to materials. For example, polymers containing aryl sulfide (B99878) units are known for their high refractive indices and thermal stability. By incorporating this compound into a polymer backbone, it may be possible to create materials with tailored optical properties.

The acetal group, on the other hand, can serve as a cleavable linker or a protecting group that can be removed under specific conditions to unmask a reactive aldehyde. acs.org This functionality could be exploited in the design of degradable polymers, stimuli-responsive materials, or for the post-synthetic modification of materials. nih.gov For instance, a polymer containing pendant this compound units could be deprotected to reveal aldehyde groups, which could then be used for cross-linking or for the attachment of other functional molecules.

Potential applications in materials science include:

High Refractive Index Polymers: Synthesis of polymers incorporating the p-tolylsulfane moiety for applications in optical lenses and coatings.

Degradable Materials: Development of polymers with acetal linkages in the backbone that can be degraded under acidic conditions for applications in drug delivery or transient electronics. nih.gov

Functional Surfaces: Modification of surfaces with this compound to introduce aldehyde functionalities after deprotection, allowing for the covalent attachment of biomolecules or other probes.

Stimuli-Responsive Gels: Creation of hydrogels that change their properties in response to pH changes due to the cleavage of the acetal groups.

Addressing Unexplored Reactivity Modes and Mechanistic Complexities

A thorough understanding of the fundamental reactivity of this compound is crucial for its effective utilization in synthesis and materials science. Future research should aim to explore its reactivity in greater detail and to elucidate the mechanisms of its transformations.

One area of interest is the reactivity of the C-S bond. While thioethers are generally stable, they can be cleaved under certain conditions. Investigating the oxidative and reductive cleavage of the C-S bond in this compound could lead to new synthetic applications. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

The interplay between the thioether and acetal functionalities is another area that warrants investigation. For example, the sulfur atom could potentially influence the rate and mechanism of acetal hydrolysis. Mechanistic studies, including kinetic experiments and computational modeling, could provide valuable insights into these interactions.

Key research questions to be addressed include:

What are the pKa values of the protons alpha to the sulfur and in the acetal moiety?

What is the susceptibility of the C-S bond to cleavage under various reaction conditions?

How does the oxidation state of the sulfur atom affect the stability and reactivity of the acetal group?

Can the sulfur atom participate in neighboring group effects during reactions at the acetal center?

By systematically investigating these fundamental aspects of its chemistry, a more complete picture of the potential of this compound as a versatile chemical building block will emerge, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethoxyethyl)(p-tolyl)sulfane, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting p-toluenethiol with 2,2-dimethoxyethyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions is a common approach. Microwave-assisted solvent-free methods (analogous to allylic thioether synthesis) may enhance reaction efficiency and reduce side products . Optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 thiol:halide). Monitor progress via TLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H/¹³C NMR : Identify characteristic signals (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, dimethoxyethyl protons at δ 3.3–3.6 ppm) .

- FT-IR : Confirm S-C and C-O bonds (stretching at ~650 cm⁻¹ for C-S and ~1100 cm⁻¹ for O-CH₃).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆O₂S: calculated 220.09).

- HPLC-PDA : Assess purity (>95% recommended for mechanistic studies).

Q. What are the stability considerations for storing and handling this compound?

The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light, as sulfides may oxidize to sulfoxides/sulfones. Conduct stability assays via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) . Use stabilizers like BHT (0.1% w/w) for long-term storage.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Assess sulfur's lone-pair accessibility.

- Transition States : Simulate nucleophilic attack pathways (e.g., in SN2 reactions).

- Solvent Effects : Use PCM models to evaluate solvation energies in polar vs. nonpolar media. Compare results with experimental kinetic data to validate computational accuracy .

Q. What experimental strategies resolve contradictions in kinetic data for sulfide oxidation reactions involving this compound?

If oxidation rates vary between studies:

- Control Variables : Standardize O₂ concentration, catalyst loading (e.g., Ti(OiPr)₄), and solvent (e.g., CH₃CN).

- In Situ Monitoring : Use UV-Vis spectroscopy to track sulfoxide/sulfone formation (λmax ~240 nm).

- Isotopic Labeling : Introduce ¹⁸O₂ to distinguish oxidation pathways (radical vs. ionic mechanisms) .

Q. How can researchers design experiments to probe the role of the dimethoxyethyl group in modulating sulfur’s electronic environment?

- Comparative Studies : Synthesize analogs (e.g., replacing dimethoxyethyl with diethyl or cyclic ether groups).

- Electrochemical Analysis : Measure oxidation potentials via cyclic voltammetry (lower potential = higher electron density at sulfur).

- X-ray Crystallography : Compare bond lengths (C-S) and angles to correlate structure with reactivity .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during functionalization of this compound?

| Side Reaction | Mitigation Strategy |

|---|---|

| Oxidation to sulfone | Use radical scavengers (e.g., TEMPO) and degas solvents. |

| Demethylation | Avoid strong acids/bases; employ mild deprotection (e.g., BBr₃ at –78°C). |

| Polymerization | Limit reaction time and temperature; add inhibitors (hydroquinone). |

Q. What are best practices for scaling up synthesis without compromising yield?

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic reactions.

- Catalyst Recycling : Use immobilized catalysts (e.g., Au/TiO₂) to reduce costs.

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.